N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Theoretical Investigations and Molecular Docking
One notable application is in the realm of theoretical investigations and molecular docking studies, which explore the potential of certain compounds as drugs against specific diseases. For instance, a study on antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to examine the reactivity and antimalarial activity of sulfonamide derivatives, highlighting the role of such compounds in developing therapeutic agents (Fahim & Ismael, 2021).
Synthesis of Bioactive Compounds
Research into the synthesis of bioactive compounds, particularly those with positive inotropic activity, has also been a significant application area. Derivatives of the compound have been synthesized and evaluated for their ability to increase heart muscle contractility, showing promise in comparison to standard drugs like milrinone (Zhang et al., 2008).
Enantioselective Synthesis
Another application is found in the enantioselective synthesis of piperidine-containing natural products, where derivatives serve as versatile intermediates. These compounds facilitate the construction of natural products and bioactive compounds with various substitution patterns, enabling the synthesis of complex molecules (Escolano et al., 2006).
Antimicrobial and Antiviral Research
The antimicrobial and antiviral properties of derivatives have been investigated, with some studies focusing on the synthesis and biological evaluation of compounds for treating infections. Research in this area explores the potential of these compounds to act as therapeutic agents against various microbial strains and viruses, underscoring the importance of such derivatives in developing new medications (Anuse et al., 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22(24-17-8-9-18-20(13-17)30-15-29-18)14-28-19-6-4-5-16-7-10-21(25-23(16)19)26-11-2-1-3-12-26/h4-10,13H,1-3,11-12,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFPAZQTZNRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC5=C(C=C4)OCO5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.